molecular formula C16H14ClN3O4S B2623328 4-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 946340-31-4

4-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No. B2623328
CAS RN: 946340-31-4
M. Wt: 379.82
InChI Key: OSLGXJXBHUWTRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as GSK-J4 and has been found to have a variety of biochemical and physiological effects. In

Mechanism of Action

GSK-J4 inhibits the activity of JMJD3 and UTX by binding to the active site of these enzymes. This binding prevents the enzymes from removing methyl groups from histone H3 lysine 27 (H3K27), leading to an increase in the levels of H3K27me3.
Biochemical and Physiological Effects
The increased levels of H3K27me3 resulting from GSK-J4 treatment have been found to have a variety of biochemical and physiological effects. In cancer cells, GSK-J4 treatment has been found to inhibit the expression of oncogenes and induce apoptosis. GSK-J4 has also been found to inhibit the differentiation of Th17 cells, leading to a decrease in the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of GSK-J4 is its specificity for JMJD3 and UTX. This specificity allows for the selective inhibition of these enzymes without affecting other histone demethylases. However, GSK-J4 has been found to have limited solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on GSK-J4. One area of research is in the development of more soluble analogs of GSK-J4 that can be more easily used in lab experiments. Another area of research is in the exploration of the potential therapeutic uses of GSK-J4 in the treatment of cancer and inflammatory diseases. Finally, further research is needed to fully understand the role of JMJD3 and UTX in epigenetic regulation and their potential as therapeutic targets.

Synthesis Methods

The synthesis of GSK-J4 involves the reaction of 4-chlorobenzenesulfonyl chloride with N-(2-hydroxyethyl)ethylenediamine, followed by the reaction of the resulting intermediate with furan-2-carboxylic acid and 6-chloropyridazine-3-carboxylic acid. The final product is then purified through column chromatography to obtain pure GSK-J4.

Scientific Research Applications

GSK-J4 has been extensively studied for its potential use in scientific research. One of the primary areas of research has been in the field of epigenetics, where GSK-J4 has been found to inhibit the activity of the histone demethylase JMJD3. This inhibition leads to an increase in the levels of H3K27me3, a histone modification associated with gene repression. GSK-J4 has also been found to inhibit the activity of UTX, another histone demethylase, leading to an increase in H3K27me3 levels.

properties

IUPAC Name

4-chloro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4S/c17-12-3-5-13(6-4-12)25(22,23)18-9-10-20-16(21)8-7-14(19-20)15-2-1-11-24-15/h1-8,11,18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLGXJXBHUWTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.